克伦环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

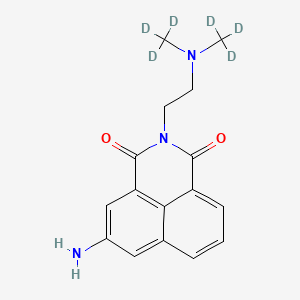

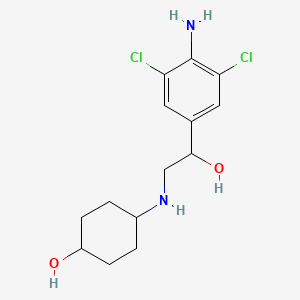

克伦环己醇是一种属于β-肾上腺素受体激动剂类别的化学化合物。它是克伦特罗的类似物,已被研究用于其在肌肉萎缩疾病中的潜在治疗应用。 β-肾上腺素受体激动剂已知可以调节蛋白质合成和降解,使其在各种医疗和研究环境中具有价值 .

科学研究应用

克伦环己醇有几种科学研究应用,包括:

化学: 用作分析化学中用于检测和定量β-肾上腺素受体激动剂的参考标准。

生物学: 研究其对肌肉蛋白质合成和降解的影响。

医学: 治疗肌肉萎缩疾病的潜在治疗应用。

生化分析

Biochemical Properties

Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, Clencyclohexerol activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .

Cellular Effects

Clencyclohexerol exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, Clencyclohexerol has been shown to influence the expression of genes involved in muscle growth and differentiation .

Molecular Mechanism

At the molecular level, Clencyclohexerol exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . Clencyclohexerol also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clencyclohexerol can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that Clencyclohexerol can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Clencyclohexerol vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, Clencyclohexerol can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .

Metabolic Pathways

Clencyclohexerol is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, Clencyclohexerol affects metabolite levels by altering the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, Clencyclohexerol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . Clencyclohexerol’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .

Subcellular Localization

Clencyclohexerol’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct Clencyclohexerol to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .

准备方法

合成路线和反应条件

克伦环己醇的合成涉及多个步骤,从中间体的制备开始。一种常见的合成路线包括在特定条件下使4-氨基-3,5-二氯苄醇与环己胺反应以形成所需产物。 该反应通常需要诸如二甲基甲酰胺 (DMF) 等溶剂以及催化剂来促进该过程 .

工业生产方法

克伦环己醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用先进技术,例如连续流动反应器和自动化系统可以提高生产效率和可扩展性 .

化学反应分析

反应类型

克伦环己醇会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 可以使用诸如氢化铝锂之类的试剂进行还原反应。

取代: 亲核取代反应可能发生,尤其是在芳环位置.

常用试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 极性溶剂中的氢氧化钠或其他强碱.

形成的主要产物

氧化: 形成相应的酮或羧酸。

还原: 形成醇或胺。

取代: 形成取代的芳香族化合物.

作用机制

克伦环己醇通过与β-肾上腺素受体结合来发挥其作用,β-肾上腺素受体是 G 蛋白偶联受体家族的一部分。结合后,它会激活腺苷酸环化酶途径,导致环腺苷酸 (cAMP) 水平升高。 这种激活导致蛋白质合成和降解的调节,促进肌肉生长并减少肌肉萎缩 .

相似化合物的比较

类似化合物

- 克伦特罗

- 马布特罗

- 溴布特罗

- 马彭特罗

- 克伦彭特罗

- 克伦丙醇

独特性

克伦环己醇因其特定的化学结构而独一无二,与其他β-肾上腺素受体激动剂相比,它提供了独特的药理特性。 其潜在的治疗应用和监管考虑使其成为各种科学领域中感兴趣的化合物 .

属性

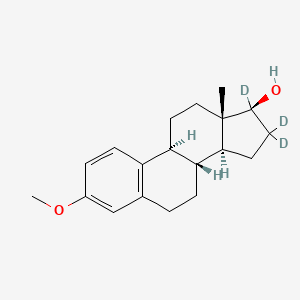

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016396 |

Source

|

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157877-79-7 |

Source

|

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?

A1: Two primary methods are employed for Clencyclohexerol detection:

Q2: What are the challenges associated with detecting Clencyclohexerol residues in livestock manure, and how do researchers address these challenges?

A: Detecting trace amounts of Clencyclohexerol in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining Clencyclohexerol and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

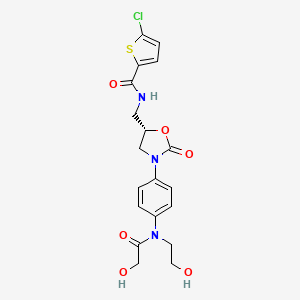

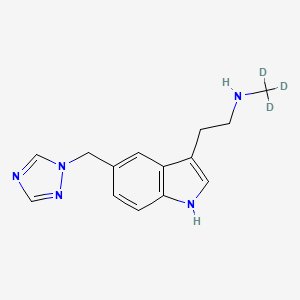

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

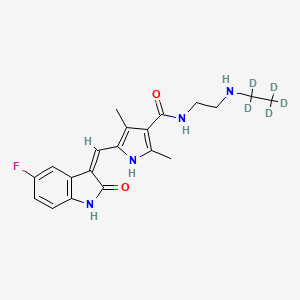

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

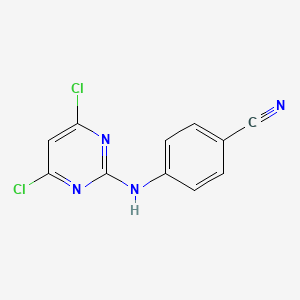

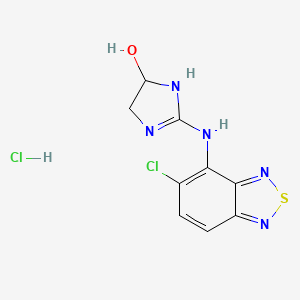

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)